
(3S)-3-amino-N,4-dimethylpentanamide hydrochloride
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Overview
Description
(3S)-3-amino-N,4-dimethylpentanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Hydrolysis Reactions
Amides are prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For (3S)-3-amino-N,4-dimethylpentanamide hydrochloride:
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Acidic hydrolysis : Would generate the corresponding carboxylic acid and amine hydrochloride.
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Basic hydrolysis : Likely produces a carboxylate salt and amine.
Reaction Type | Conditions | Products |
---|---|---|
Acidic hydrolysis | HCl, heat | (3S)-3-amino-4,4-dimethylpentanoic acid + dimethylamine |
Basic hydrolysis | NaOH, reflux | Sodium (3S)-3-amino-4,4-dimethylpentanoate + dimethylamine |
Based on general amide hydrolysis patterns.
Acylation Reactions
The amine group in the compound can undergo acylation to form substituted amides:
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Reaction with acyl chlorides : For example, reaction with acetyl chloride would yield N-acetyl derivatives.
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Catalytic conditions : May involve carbodiimides (e.g., EDCI) or coupling agents for efficient amide bond formation.
Reagent | Product | Reaction Conditions |
---|---|---|
Acetyl chloride | N-acetyl derivative | Triethylamine, DCM |
Benzoyl chloride | N-benzoyl derivative | DMF, room temperature |
Analogous reactions are observed in lacosamide synthesis and bis-aminotriazine derivatives .
Amidation Reactions
The compound’s amide group can participate in amidation with amines or alcohols:
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Amine coupling : Reaction with secondary amines (e.g., benzylamine) may yield bis-amides.
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Alcohol coupling : Under acidic or enzymatic conditions, esterification could occur.
Reaction Type | Reagent | Product | Conditions |
---|---|---|---|
Amide coupling | Benzylamine | N,N-benzylamide derivative | Triethylamine, DCM |
Enzymatic amidation | Lipase, ester | Amide-ester conjugate | Mild pH, controlled temp |
Supported by amide coupling methods in peptide synthesis .
C–H Activation Reactions
The compound’s dimethyl-substituted nitrogen and α-carbon positions suggest potential for C–H activation:
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Radical-mediated reactions : FeCl₃-catalyzed photoredox reactions (e.g., sulfenylation, bromination) could occur at α-C positions.
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Mechanism : Likely involves ligand-to-metal charge transfer (LMCT) to generate reactive radicals.
Reaction Type | Reagent | Product | Conditions |
---|---|---|---|
C–H sulfenylation | FeCl₃, light | Sulfenylated amide derivative | 390 nm LED, acetonitrile |
C–H bromination | Br₂, light | Brominated amide derivative | 0°C, dark conditions |
Evidence from analogous amide derivatives .
Stereochemical Considerations
The (3S) configuration implies stereospecific reactivity:
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Enzymatic selectivity : Chiral centers may influence binding to enzymes (e.g., proteases).
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Synthetic applications : Used as a chiral building block in asymmetric synthesis.
No direct experimental data, but inferred from stereochemical principles .
Scientific Research Applications
(3S)-3-amino-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-N,4-dimethylpentanamide
- (3S)-3-amino-N,4-dimethylpentanamide sulfate
- (3S)-3-amino-N,4-dimethylpentanamide phosphate
Uniqueness
(3S)-3-amino-N,4-dimethylpentanamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H17ClN2O |
---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(3S)-3-amino-N,4-dimethylpentanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)4-7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
VGDRZGMCGYGDCI-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)NC)N.Cl |
Canonical SMILES |
CC(C)C(CC(=O)NC)N.Cl |
Origin of Product |
United States |
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